ethyl 5-acetyl-2-{[(2E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, is a typical method for synthesizing thiophene derivatives .
Industrial Production Methods
In industrial settings, the production of thiophene derivatives often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly is also a growing trend in industrial synthesis to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ETHYL 5-ACETYL-2-[(2E)-3-(4-ETHOXYPHENYL)PROP-2-ENAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Employed in the development of anti-atherosclerotic agents.
Properties
Molecular Formula |
C21H23NO5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-5-26-16-10-7-15(8-11-16)9-12-17(24)22-20-18(21(25)27-6-2)13(3)19(28-20)14(4)23/h7-12H,5-6H2,1-4H3,(H,22,24)/b12-9+ |
InChI Key |
TTYVXBFDGCCCIX-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC |
Origin of Product |
United States |
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